Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429561
InChI: InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,9H2,1H3;1H
SMILES:
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC17429561

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride -

Specification

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name methyl 2-amino-2-pyridin-3-ylacetate;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,9H2,1H3;1H
Standard InChI Key LWZJABSUJSECGN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CN=CC=C1)N.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with an aminoacetate group, which is further esterified with a methyl group and protonated as a hydrochloride salt. The molecular formula is C₈H₁₁ClN₂O₂ (accounting for the hydrochloride moiety), with a calculated molecular weight of 226.64 g/mol . Key structural features include:

  • A pyridine ring providing aromaticity and potential for π-π interactions.

  • An α-amino ester moiety offering hydrogen-bonding capabilities and metabolic liability.

  • Hydrochloride salt form enhancing solubility in polar solvents .

The SMILES notation COC(=O)C(C1=CN=CC=C1)N.Cl precisely encodes this structure, while the InChIKey AHRUJZICYBJXIK-UHFFFAOYSA-N provides a unique identifier for database searches .

Spectroscopic and Analytical Data

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, reveal critical information about molecular conformation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.08151134.3
[M+Na]⁺189.06345145.0
[M+NH₄]⁺184.10805141.5
[M-H]⁻165.06695135.2

These values facilitate identification in mass spectrometry workflows, particularly when differentiating structural isomers .

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocols are documented for this specific compound, analogous routes for pyridyl amino acid derivatives suggest viable approaches:

  • Amination of Pyridine Acetates:
    Reacting 3-pyridylglycidate esters with aqueous ammonia under pressure, followed by esterification and hydrochloride salt formation .

  • Catalytic Hydrogenation:
    Reduction of corresponding α-imino esters using palladium-on-carbon in methanol, with subsequent acidification .

A representative multi-step synthesis might proceed as:

3-Pyridylacetic acidSOCl2Acid chlorideMeOHMethyl esterNH3AmideHClHydrochloride salt\text{3-Pyridylacetic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester} \xrightarrow{\text{NH}_3} \text{Amide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Process Optimization

Critical parameters for scale-up include:

  • Maintaining pH <3 during salt formation to prevent ester hydrolysis

  • Using anhydrous conditions to avoid side reactions with the hydrochloride counterion

  • Employing ethyl acetate/water biphasic systems for efficient extraction

Reactivity and Functional Group Transformations

Ester Hydrolysis

The methyl ester undergoes saponification under basic conditions (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid derivative:

C₈H₁₁ClN₂O₂+OHC₇H₉ClN₂O₂+CH₃OH\text{C₈H₁₁ClN₂O₂} + \text{OH}^- \rightarrow \text{C₇H₉ClN₂O₂} + \text{CH₃OH}

This transformation expands utility in prodrug design .

Amino Group Reactivity

The primary amine participates in:

  • Schiff base formation with aldehydes/ketones

  • Amide coupling via EDC/HOBt activation

  • N-alkylation using alkyl halides under basic conditions

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differentiator
Methyl 2-amino-2-(pyridin-2-yl)acetateC₈H₁₀N₂O₂Pyridine substitution position
Ethyl 3-(pyridin-3-yl)propanoateC₁₀H₁₃NO₂Extended carbon chain
6-Trifluoromethyl pyridine analogC₉H₁₀ClF₃N₂O₂Electron-withdrawing CF₃ group

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